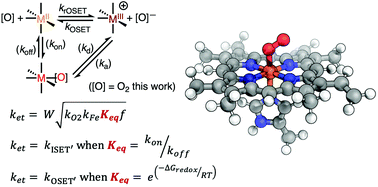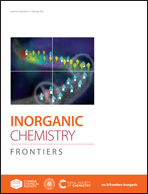Applications of the Marcus cross relation to inner sphere reduction of O2: implications in small-molecule activation†
Inorganic Chemistry Frontiers Pub Date: 2019-08-07 DOI: 10.1039/C9QI00828D
Abstract
Application of the Marcus cross relation (MCR) to determine electron transfer rate constants is well documented. In addition to outer sphere reduction/oxidation of O2/O2˙−, the MCR is also applicable for proton transfer (PT), proton-coupled electron transfer (PCET), and hydride transfer rate constants. A question this report aims to address is whether or not the MCR can predict rate constants for inner sphere electron transfer (ISET) reactions between iron complexes and O2. By including the iron–superoxide bond dissociation energy (BDFEFe–O2) into the MCR equilibrium constant, close values to experimental inner sphere O2 reductions are estimated. This insight of including the iron–superoxide binding energy as a design element for the development of synthetic oxygenases is considered.

Recommended Literature
- [1] Complexometric analysis of magnetic materials by means of automatic titrations
- [2] Contents list
- [3] NHC-catalyzed one-pot oxidation and oxidative esterification of allylic alcohols using TEMPO: the effect of alcohol additives†
- [4] Chemometrics papers
- [5] High sensitivity ultraviolet detection based on three-dimensional graphene field effect transistors decorated with TiO2 NPs†
- [6] Local elasticity in nonlinear rheology of interacting colloidal glasses revealed by neutron scattering and rheometry†
- [7] Formation of 2-phenylethanol from styrene in the presence of zeolites and UV irradiation
- [8] Producing pyridines via thermo-catalytic conversion and ammonization of glycerol over nano-sized HZSM-5
- [9] Biomolecule–nanoparticle hybrids as functional units for nanobiotechnology
- [10] Monitoring the chemical and electronic properties of electrolyte–electrode interfaces in all-solid-state batteries using operando X-ray photoelectron spectroscopy†










